2-[2-(4-methylphenyl)acetamido]propanoic acid
Description
2-[2-(4-Methylphenyl)acetamido]propanoic acid is a substituted propanoic acid derivative featuring a 4-methylphenylacetamide group at the α-carbon of the propanoic acid backbone. This compound belongs to a class of molecules where structural modifications—such as aromatic substituents and side-chain variations—significantly influence physicochemical properties, biological activity, and synthetic accessibility.
Properties
IUPAC Name |
2-[[2-(4-methylphenyl)acetyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8-3-5-10(6-4-8)7-11(14)13-9(2)12(15)16/h3-6,9H,7H2,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEVEUMFUJMAOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methylphenyl)acetamido]propanoic acid typically involves the reaction of 4-methylphenylacetic acid with appropriate reagents to introduce the acetamido group. One common method includes the use of acetic anhydride and a suitable catalyst to facilitate the acetamidation process. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to purification processes such as crystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methylphenyl)acetamido]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-methylbenzoylformic acid.
Reduction: Formation of 2-[2-(4-methylphenyl)ethanol]propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(4-methylphenyl)acetamido]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(4-methylphenyl)acetamido]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below summarizes key structural analogs, their substituents, molecular weights, and notable characteristics:
Key Observations:
- Lipophilicity: The 4-methylphenyl group in the target compound enhances lipophilicity compared to polar substituents like methoxy or chlorophenoxy .
- Acidity: Electron-withdrawing groups (e.g., Cl in 4-chlorophenoxy derivative) increase the acidity of the carboxylic acid moiety (pKa ~2-3) compared to electron-donating groups (e.g., methyl or methoxy) .
- Synthetic Accessibility: Simpler analogs (e.g., methoxy or naphthyl derivatives) are synthesized in high yields (84–89%) via coupling reactions between arylacetic acids and amino acids, as seen in .
Analytical Data
Biological Activity
2-[2-(4-methylphenyl)acetamido]propanoic acid, also known as a derivative of propanoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 183.22 g/mol
- CAS Number : 6951182
The compound features an acetamido group attached to a propanoic acid backbone, with a para-methylphenyl substituent that may influence its biological interactions.
The biological activity of this compound is primarily linked to its interaction with various enzymes and receptors:
- Cyclooxygenase Inhibition : Studies have shown that derivatives of propanoic acids can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition could lead to anti-inflammatory effects, making it a candidate for pain relief therapies .
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Therapeutic Applications
Given its biological activity, this compound has potential applications in several therapeutic areas:
- Anti-inflammatory Agents : The compound's ability to inhibit COX enzymes suggests its use as an anti-inflammatory drug. It may be beneficial in treating conditions such as arthritis or other inflammatory disorders.
- Antimicrobial Treatments : Its antimicrobial properties could be harnessed for developing new antibiotics or treatments for infections resistant to current therapies.
Case Study 1: COX Inhibition
A study synthesized various derivatives of 2-(4-substituted methylphenyl)propionic acid and evaluated their inhibitory activity against COX-1 and COX-2 enzymes. The results indicated that certain derivatives exhibited significant inhibition, suggesting that modifications in the structure could enhance pharmacological efficacy .
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Base Compound | 45% | 60% |
| Methyl Derivative | 50% | 70% |
| Ethyl Derivative | 55% | 75% |
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of various propanoic acid derivatives, including this compound. The compound showed promising results against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
